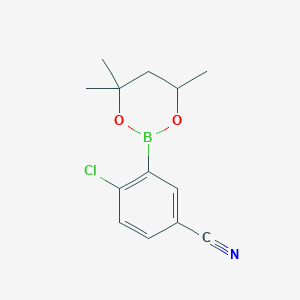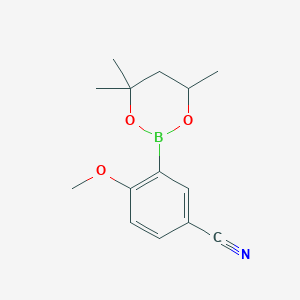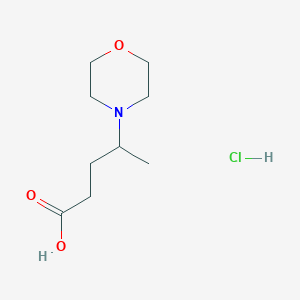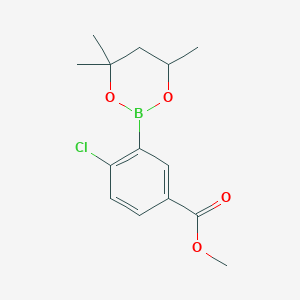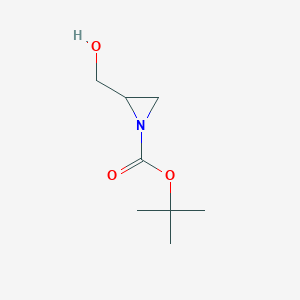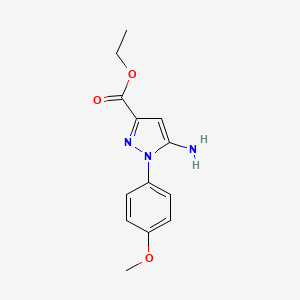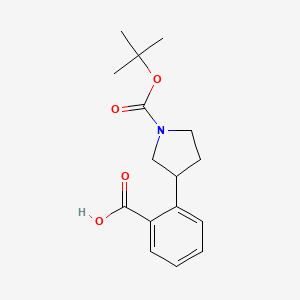
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
Overview
Description
2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid is a chemical compound with the CAS Number: 889953-29-1 . It has a molecular weight of 291.35 and its IUPAC name is 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 291.35 .Scientific Research Applications
Drug Discovery
The compound “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” contains a pyrrolidine ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Biologically Active Compounds
Pyrrolidine derivatives, including the compound , are used in the synthesis of bioactive molecules with target selectivity . These molecules have been described in the literature from 2015 to date .
Influence of Steric Factors on Biological Activity
The pyrrolidine ring in “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” can influence the biological activity of the compound . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Design of New Pyrrolidine Compounds
This compound can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
Early Discovery Research
“2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is provided to early discovery researchers as part of a collection of unique chemicals . It’s used in the early stages of drug discovery and development .
Modification of Physicochemical Parameters
The introduction of heteroatomic fragments in molecules like “2-(1-(t-Butoxycarbonyl)pyrrolidin-3-yl)benzoic acid” is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
Safety and Hazards
properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-8-11(10-17)12-6-4-5-7-13(12)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBKWUFRVXIRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-YL)benzoic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

